REACTION_SMILES
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[CH2:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[c:10]1[cH:11][c:12]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[n:13][nH:14]1.[Na+:2].[OH-:1].[OH2:20]>>[CH2:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[c:10]1[cH:11][c:12]([C:15](=[O:16])[OH:17])[n:13][nH:14]1
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Name
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CCCCCCCc1cc(C(=O)OCC)n[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCc1cc(C(=O)OCC)n[nH]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CCCCCCCc1cc(C(=O)O)n[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |